molecular formula C14H11ClF3N3O3S B11400735 5-chloro-2-(ethylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11400735
M. Wt: 393.8 g/mol
InChI Key: KKHVTKXBPNGPLJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethanesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethanesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group . The resulting intermediate is then reacted with 3-(trifluoromethyl)aniline to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethanesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(ethanesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(ethanesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H11ClF3N3O3S

Molecular Weight

393.8 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C14H11ClF3N3O3S/c1-2-25(23,24)13-19-7-10(15)11(21-13)12(22)20-9-5-3-4-8(6-9)14(16,17)18/h3-7H,2H2,1H3,(H,20,22)

InChI Key

KKHVTKXBPNGPLJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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